
Pyrimidine, hexahydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, hexahydro-1,3-dimethyl- is a heterocyclic organic compound with the molecular formula C6H14N2 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 1 and 3 positions and a fully saturated hexahydro ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, hexahydro-1,3-dimethyl- typically involves multi-step reactions. One common method includes the reaction of propane-1,3-diamine with 4-isothiocyanato-4-methylpentan-2-one. This reaction proceeds through a condensation process, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of pyrimidine, hexahydro-1,3-dimethyl- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, hexahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine, hexahydro-1,3-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine, hexahydro-1,3-dimethyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrimidine ring .
Comparación Con Compuestos Similares
Pyrimidine: The parent compound with a simpler structure.
Dihydropyrimidine: A partially reduced form of pyrimidine.
Pyrimidopyrimidine: A fused bicyclic system incorporating two pyrimidine rings.
Uniqueness: Pyrimidine, hexahydro-1,3-dimethyl- is unique due to its fully saturated ring and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
10556-96-4 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |
Clave InChI |
DCPLDPXQOOHYSU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



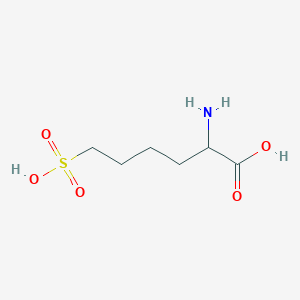

![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

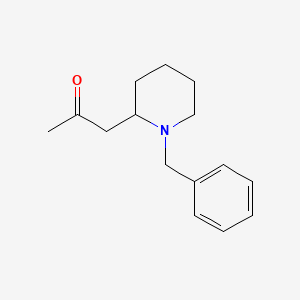
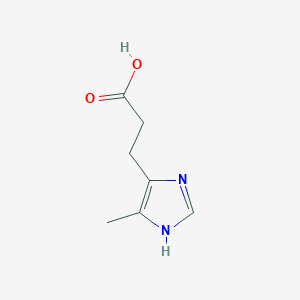
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)

![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
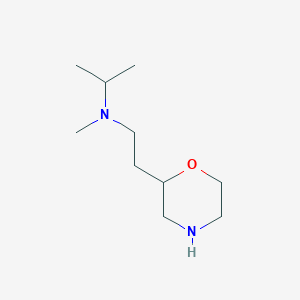
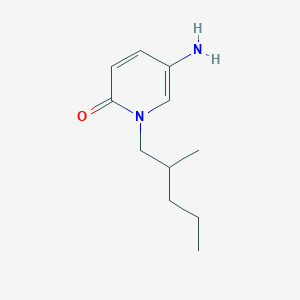

![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
